molecular formula C12H18F3NO5 B6198905 2-{4-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)morpholin-2-yl}acetic acid, Mixture of diastereomers CAS No. 2703780-87-2

2-{4-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)morpholin-2-yl}acetic acid, Mixture of diastereomers

Cat. No.: B6198905
CAS No.: 2703780-87-2
M. Wt: 313.27 g/mol
InChI Key: XGDHMVRZNJAPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{4-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)morpholin-2-yl}acetic acid, Mixture of diastereomers” is a chemical compound with the molecular formula C12H18F3NO5 . It is a mixture of diastereomers.


Synthesis Analysis

The synthesis of this compound might involve the use of tert-butyloxycarbonyl-protected amino acids . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular weight of this compound is 313.2702 . The structure includes a morpholine ring with a tert-butoxy carbonyl group and a trifluoromethyl group attached to it .


Chemical Reactions Analysis

The Boc group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection process is an important step in many organic synthesis reactions .

Future Directions

The use of Boc-protected amino acids, such as in this compound, is a common strategy in organic synthesis . Future research may focus on developing new reactions involving these compounds, or on improving the methods for adding and removing the Boc group .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group, followed by the introduction of the trifluoromethyl group and the morpholine ring. The final step involves the deprotection of the amine group and the introduction of the carboxylic acid group.", "Starting Materials": [ "2-bromoacetic acid", "morpholine", "tert-butyl chloroformate", "trifluoromethyl iodide", "triethylamine", "diisopropylethylamine", "dichloromethane", "methanol", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Protection of the amine group by reacting morpholine with tert-butyl chloroformate in the presence of triethylamine to yield the N-tert-butoxycarbonyl morpholine intermediate.", "Step 2: Introduction of the trifluoromethyl group by reacting the N-tert-butoxycarbonyl morpholine intermediate with trifluoromethyl iodide in the presence of diisopropylethylamine to yield the N-tert-butoxycarbonyl-5-(trifluoromethyl)morpholine intermediate.", "Step 3: Introduction of the bromoacetic acid group by reacting the N-tert-butoxycarbonyl-5-(trifluoromethyl)morpholine intermediate with 2-bromoacetic acid in the presence of triethylamine and dichloromethane to yield the 2-{4-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)morpholin-2-yl}acetic acid intermediate.", "Step 4: Deprotection of the amine group by reacting the 2-{4-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)morpholin-2-yl}acetic acid intermediate with methanol and sodium hydroxide to yield the mixture of diastereomers of the final compound.", "Step 5: Purification of the mixture of diastereomers by column chromatography using a suitable solvent system.", "Step 6: Characterization of the final compound using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] }

2703780-87-2

Molecular Formula

C12H18F3NO5

Molecular Weight

313.27 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)morpholin-2-yl]acetic acid

InChI

InChI=1S/C12H18F3NO5/c1-11(2,3)21-10(19)16-5-7(4-9(17)18)20-6-8(16)12(13,14)15/h7-8H,4-6H2,1-3H3,(H,17,18)

InChI Key

XGDHMVRZNJAPGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OCC1C(F)(F)F)CC(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.